molecular formula C21H29N3O2S2 B2904624 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 946241-43-6

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2904624
CAS RN: 946241-43-6
M. Wt: 419.6
InChI Key: RBSLAMZDKPSISC-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S2 and its molecular weight is 419.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition

The metabolism and disposition of compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide have been studied to understand their pharmacokinetics. For example, the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, was investigated in humans, revealing extensive metabolism with principal elimination via feces and minor urinary excretion. This study highlighted the compound's metabolism pathways, including oxidation and subsequent rearrangement of the benzofuran ring, leading to various metabolites (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Environmental Persistence and Effects

Research has also focused on the environmental impact and persistence of related sulfonamide compounds. For instance, studies on perfluorinated sulfonamides have shed light on their occurrence in indoor and outdoor environments, indicating potential human exposure risks. These compounds, used in consumer products for surface protection, were found in significant concentrations in indoor air and dust, highlighting the importance of understanding their environmental pathways and human health implications (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).

Drug Resistance Mechanisms

In the context of malaria treatment, understanding the drug resistance mechanisms of Plasmodium falciparum is crucial for developing effective therapies. A study on the impact of intermittent preventive treatment during pregnancy on drug resistance–mediating polymorphisms found that treatment regimens can select for genotypes associated with decreased sensitivity to these treatments. This research is vital for informing malaria treatment strategies and understanding resistance evolution (Conrad, Mota, Foster, Tukwasibwe, Legac, Tumwebaze, Whalen, Kakuru, Nayebare, Wallender, Havlir, Jagannathan, Huang, Aweeka, Kamya, Dorsey, & Rosenthal, 2017).

Pharmacogenetics

Pharmacogenetics research has explored how genetic variations affect individual responses to drugs, including those related to sulfonamide compounds. Studies have investigated the variability in activity of enzymes like thiopurine S-methyltransferase in different populations, providing insights into individualized treatment approaches for diseases such as acute lymphoblastic leukaemia (Brouwer, De Abreu, Keizer-Garritsen, Lambooy, Ament, Ter Riet, van Wering, Trijbels, Veerman, Hoogerbrugge, & Bökkerink, 2005).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S2/c1-23-11-5-7-17-15-18(9-10-19(17)23)20(24-12-3-2-4-13-24)16-22-28(25,26)21-8-6-14-27-21/h6,8-10,14-15,20,22H,2-5,7,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLAMZDKPSISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide

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